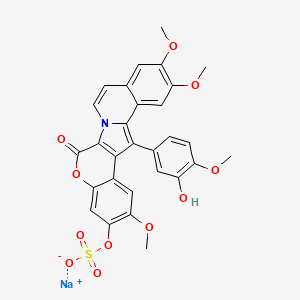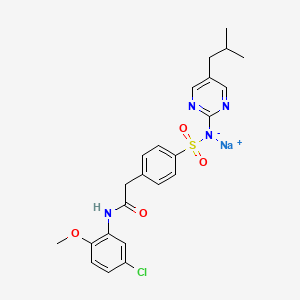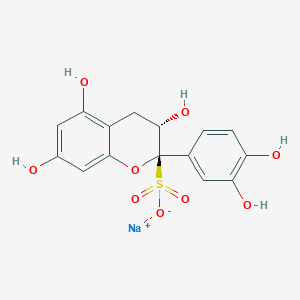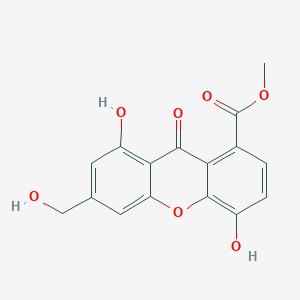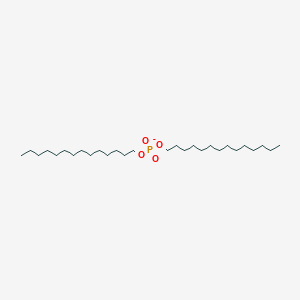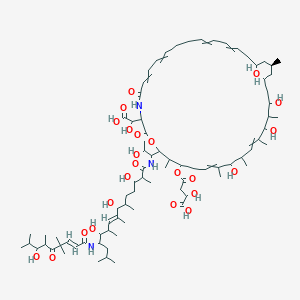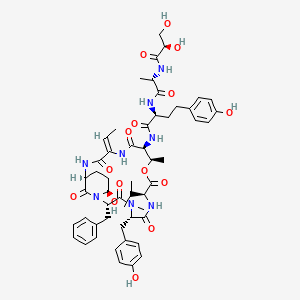
Lyngbyastatin 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lyngbyastatin 5 is a natural product found in Lyngbya with data available.
Applications De Recherche Scientifique
Elastase Inhibition and Potential Therapeutic Applications
Lyngbyastatin 5, along with its analogues Lyngbyastatins 6 and 7, is a potent inhibitor of elastase, a serine protease. These compounds were isolated from marine cyanobacteria, specifically from the Lyngbya species. Lyngbyastatins selectively inhibit elastase over other serine proteases, showing promise for potential therapeutic applications in diseases where elastase is implicated, such as pulmonary diseases and certain inflammatory conditions. For instance, Lyngbyastatin 7 showed not only inhibition of elastase activity but also protected bronchial epithelial cells against elastase-induced antiproliferation and reduced the induction of pro-inflammatory cytokine expression. These properties suggest that Lyngbyastatin 5 and its analogues could be valuable in the development of new treatments for elastase-mediated pathologies, particularly those affecting the respiratory system (Taori et al., 2007), (Luo, Chen, & Luesch, 2016).
Synthesis and Structure-Activity Relationships
The complexity of Lyngbyastatin 5's structure has led to significant interest in its total synthesis and the exploration of structure-activity relationships. Successful synthesis efforts are crucial for enabling extensive biological evaluations and for the potential development of more potent analogues with improved drug-like properties. The synthesis also addresses the supply issue for preclinical studies. By understanding the minimal pharmacophore and the essential role of its side chain, researchers can tailor the structure of Lyngbyastatin 5 to improve its efficacy and selectivity as an elastase inhibitor (Luo & Luesch, 2020).
Cancer Therapeutics
Lyngbyastatin 5, as part of the broader family of Ahp-cyclodepsipeptides, has been explored for its potential applications in oncology. Studies have focused on understanding the molecular mode of action of these compounds and their use in drug discovery efforts, particularly in cancer therapeutics. The Ahp-cyclodepsipeptide family, including Lyngbyastatin 5, is known for its potent serine protease inhibitory properties, which could be valuable in the development of novel cancer treatments (Köcher et al., 2020).
Biosynthesis and Gene Clusters
Recent studies have also focused on the biosynthesis of Lyngbyastatins, including Lyngbyastatin 5. Understanding the biosynthetic pathways and gene clusters involved in the production of these compounds is crucial for developing strategies to access these compounds and create new analogues. This knowledge facilitates the design and development of Lyngbyastatin-based drugs and helps in overcoming challenges related to their supply and synthesis (Dhakal et al., 2022).
Propriétés
Nom du produit |
Lyngbyastatin 5 |
|---|---|
Formule moléculaire |
C53H68N8O15 |
Poids moléculaire |
1057.1 g/mol |
Nom IUPAC |
(2S)-N-[(2S,5S,8S,11R,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[(2S)-2-[[(2R)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-(4-hydroxyphenyl)butanamide |
InChI |
InChI=1S/C53H68N8O15/c1-7-36-46(68)57-38-23-24-42(66)61(51(38)73)40(26-32-11-9-8-10-12-32)52(74)60(6)39(25-33-15-20-35(64)21-16-33)48(70)58-43(28(2)3)53(75)76-30(5)44(50(72)55-36)59-47(69)37(22-17-31-13-18-34(63)19-14-31)56-45(67)29(4)54-49(71)41(65)27-62/h7-16,18-21,28-30,37-44,62-66H,17,22-27H2,1-6H3,(H,54,71)(H,55,72)(H,56,67)(H,57,68)(H,58,70)(H,59,69)/b36-7-/t29-,30+,37-,38-,39-,40-,41+,42+,43-,44-/m0/s1 |
Clé InChI |
KKTKZTTVMLKFOE-RNXFLSOQSA-N |
SMILES isomérique |
C/C=C\1/C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@H](CCC3=CC=C(C=C3)O)NC(=O)[C@H](C)NC(=O)[C@@H](CO)O)C)C(C)C)CC4=CC=C(C=C4)O)C)CC5=CC=CC=C5)O |
SMILES canonique |
CC=C1C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C(CCC3=CC=C(C=C3)O)NC(=O)C(C)NC(=O)C(CO)O)C)C(C)C)CC4=CC=C(C=C4)O)C)CC5=CC=CC=C5)O |
Synonymes |
lyngbyastatin 5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




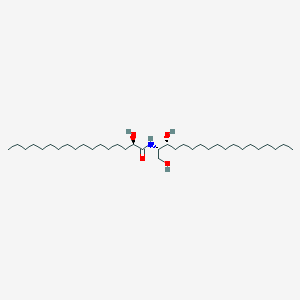
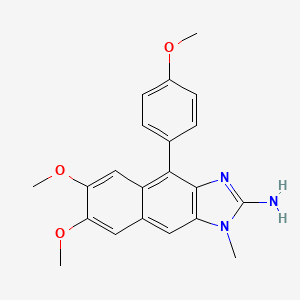

![(5S,6R)-N-[(Z)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1264808.png)
![7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1264809.png)
![potassium;[(Z)-[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] sulfate](/img/structure/B1264811.png)
